6-(3-Fluoropiperidin-1-yl)nicotinic acid
Overview
Description
6-(3-Fluoropiperidin-1-yl)nicotinic acid is a chemical compound characterized by its unique structure, which includes a fluorine atom attached to a piperidine ring, and a nicotinic acid moiety
Mechanism of Action
Target of Action
“6-(3-Fluoropiperidin-1-yl)nicotinic acid” is a derivative of nicotinic acid, also known as niacin or vitamin B3 . Niacin is known to play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
Nicotinic acid is typically well-absorbed in the gastrointestinal tract and is widely distributed in the body .
Result of Action
Nicotinic acid is known to have a wide range of effects, including lowering blood cholesterol levels, improving blood flow, and supporting healthy skin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Fluoropiperidin-1-yl)nicotinic acid typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the piperidine ring. The reaction conditions often require the use of strong bases and appropriate solvents to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-(3-Fluoropiperidin-1-yl)nicotinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 6-(3-Fluoropiperidin-1-yl)nicotinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, influencing biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it may be used as a precursor for the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products.
Comparison with Similar Compounds
6-(3-Fluoropiperidin-1-yl)nicotinic acid is structurally similar to other fluorinated piperidine derivatives.
6-(3-Fluoropiperidin-1-yl)pyridine-3-sulfonamide: This compound shares the fluorinated piperidine ring but has a different functional group.
3-(4-Fluoropiperidin-3-yl)-2-phenylindole: Another fluorinated piperidine derivative with a distinct aromatic system.
Uniqueness: What sets this compound apart from its similar compounds is its specific combination of the fluorinated piperidine ring and the nicotinic acid moiety
Properties
IUPAC Name |
6-(3-fluoropiperidin-1-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-9-2-1-5-14(7-9)10-4-3-8(6-13-10)11(15)16/h3-4,6,9H,1-2,5,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSJTHDTCYWFBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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